(5aR,10bS)-2-Phenyl-4,5a,6,10b-tetrahydro-2H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(5aR,10bS)-2-Phenyl-4,5a,6,10b-tetrahydro-2H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium tetrafluoroborate” is a chemical compound with the molecular formula C21H22BF4N3O . It is also known by other names such as "(5aR,10bS)-5a,10b-Dihydro-2- (2,4,6-trimethylphenyl)-4H,6H-indeno [2,1-b] [1,2,4]triazolo [4,3-d] [1,4]oxazinium Tetrafluoroborate" .
Synthesis Analysis
The synthesis of this compound involves a series of chemical reactions . A typical procedure involves charging a dry 10 mL Schlenk tube successively with 4-methoxycinnamaldehyde (81 mg, 0.5 mmol), chalcone (52 mg, 0.25 mmol), Bode catalyst 2 monohydrate (18.4 mg, 0.05 mmol), KOAc (61.4 mg, 0.625 mmol) and MS4Å (100 mg) .Molecular Structure Analysis
The molecular structure of this compound is complex, with a tetrahydro-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin ring system . The compound also contains a phenyl group and a tetrafluoroborate ion .Physical and Chemical Properties Analysis
This compound has a molecular weight of 419.23 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .Scientific Research Applications
Synthesis and Metallochromic Properties
One study reports on the synthesis and characterization of phenothiazine-containing cruciforms, demonstrating the compounds' metallochromic properties when exposed to various metal triflates. This research highlights the potential of phenothiazine derivatives for sensory applications in detecting metal cations (Hauck et al., 2007).
GABA-A Receptor Ligands
Another study focuses on the development of compounds with binding selectivity for the γ-aminobutyric acid-A (GABA-A) receptor subtypes, showcasing the process of optimizing molecular structures for specific receptor interactions (Carling et al., 2004).
Antimicrobial Activities
Research into novel triazolo[4,3-b][1,2,4,5]tetrazines and triazolo[4,3-b][1,2,4]triazines demonstrates the process of synthesizing and testing compounds for antimicrobial properties, providing a model for evaluating the biological activities of complex organic molecules (El-Reedy & Soliman, 2020).
Electroluminescent Devices
A study on the synthesis and characterization of aromatic poly(1,3,5-triazine-ether)s for use in electroluminescent devices highlights the application of complex organic molecules in developing advanced materials for electronic applications (Fink et al., 1997).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
(1S,9R)-4-phenyl-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;tetrafluoroborate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N3O.BF4/c1-2-7-14(8-3-1)21-12-20-17(19-21)11-22-16-10-13-6-4-5-9-15(13)18(16)20;2-1(3,4)5/h1-9,12,16,18H,10-11H2;/q+1;-1/t16-,18+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHAPHEJUSIRKAF-CLRXKPRGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1C2C(C3=CC=CC=C31)[N+]4=CN(N=C4CO2)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](F)(F)(F)F.C1[C@@H]2[C@H](C3=CC=CC=C31)[N+]4=CN(N=C4CO2)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BF4N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.